methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that features a combination of indole, pyrrole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Researchers may study its efficacy and safety in treating various diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may offer advantages in the design of advanced materials for electronics or photonics.
Mechanism of Action
The mechanism of action of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole, pyrrole, and thiophene derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate apart is its unique combination of functional groups
Properties
Molecular Formula |
C19H15ClN2O3S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-3-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H15ClN2O3S/c1-9-13(19(24)25-2)15(16(21-9)10-6-7-26-8-10)14-11-4-3-5-12(20)17(11)22-18(14)23/h3-8,14,21H,1-2H3,(H,22,23) |
InChI Key |
LSGKSDVEUIUGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CSC=C2)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
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